PDZ1 Domain inhibitor peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur peptidique de domaine PDZ1 est un peptide cyclique qui cible le domaine PDZ1 de la protéine 95 de la densité postsynaptique (PSD-95). Ce peptide perturbe l’interaction entre GluR6 et PSD-95, ce qui peut concurrencer le C-terminal de GluR6 pour la liaison au domaine PDZ1 . Les domaines PDZ sont des modules d’interaction protéine-protéine impliqués dans diverses voies cellulaires, notamment la transduction du signal, les jonctions cellule-cellule, la polarité cellulaire, l’adhésion et le trafic des protéines .

Mécanisme D'action

L’inhibiteur peptidique de domaine PDZ1 exerce ses effets en se liant au domaine PDZ1 de PSD-95, perturbant ainsi l’interaction entre PSD-95 et ses partenaires de liaison, tels que GluR6. Cette perturbation empêche la formation de complexes protéiques impliqués dans l’excitotoxicité et d’autres processus pathologiques. Le mécanisme du peptide implique une inhibition compétitive, où il entre en compétition avec les ligands naturels du domaine PDZ1 pour la liaison .

Analyse Biochimique

Biochemical Properties

The PDZ1 Domain inhibitor peptide plays a vital role in biochemical reactions by disrupting the interaction between GluK2 and PSD-95. This peptide incorporates a β-Ala lactam side chain linker, which allows it to efficiently compete with the C-terminus of GluK2 for binding to the PDZ1 domain of PSD-95 . By targeting the PDZ1 domain, the this compound interferes with the formation of protein complexes that are essential for signal transduction, cell-cell junctions, cell polarity, and protein trafficking . This disruption can lead to significant changes in cellular functions and has potential therapeutic implications.

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. By disrupting the interaction between GluK2 and PSD-95, this peptide influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the this compound has been shown to protect neurons from ischemia/reperfusion-induced apoptosis by inhibiting the activation of caspases and the assembly of the death-inducing signaling complex (DISC) . Additionally, the peptide can modulate the expression of genes involved in apoptosis and inflammation, further highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of the this compound involves its binding to the PDZ1 domain of PSD-95, thereby disrupting the interaction between GluK2 and PSD-95. This binding is facilitated by the β-Ala lactam side chain linker, which allows the peptide to compete with the C-terminus of GluK2 for the PDZ1 domain . By inhibiting this interaction, the this compound prevents the formation of protein complexes that are essential for various cellular processes, including signal transduction and protein trafficking . This disruption can lead to significant changes in cellular functions and has potential therapeutic implications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. The stability and degradation of the peptide are crucial factors that influence its long-term effects on cellular function. Studies have shown that the this compound can maintain its stability and efficacy for extended periods under specific storage conditions .

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models. Studies have demonstrated that high-affinity dimeric peptide-based inhibitors targeting the PDZ1 domain of PSD-95 can provide neuroprotective effects in mouse and rat stroke models . The dosage must be carefully controlled to avoid potential toxic or adverse effects. High doses of the peptide may lead to undesirable side effects, highlighting the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

The this compound is involved in various metabolic pathways, including those related to signal transduction and protein trafficking. By targeting the PDZ1 domain of PSD-95, the peptide can influence the activity of enzymes and cofactors involved in these pathways . This can lead to changes in metabolic flux and metabolite levels, further highlighting the potential therapeutic benefits of the peptide .

Transport and Distribution

The transport and distribution of the this compound within cells and tissues are crucial for its therapeutic efficacy. The peptide interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution allows the peptide to exert its effects on specific cellular processes, further enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of the this compound is essential for its activity and function. The peptide is directed to specific compartments or organelles within the cell, where it can interact with its target proteins . This localization is facilitated by targeting signals and post-translational modifications that ensure the peptide reaches its intended site of action . By localizing to specific subcellular compartments, the this compound can effectively disrupt protein interactions and modulate cellular functions.

Méthodes De Préparation

La synthèse de l’inhibiteur peptidique de domaine PDZ1 implique généralement la synthèse peptidique en phase solide (SPPS). Le processus comprend les étapes suivantes :

Couplage des acides aminés : Ajout séquentiel d’acides aminés protégés à une résine solide.

Cyclisation : Formation d’une structure cyclique en reliant le N-terminus et le C-terminus du peptide.

Purification : Utilisation de techniques telles que la chromatographie liquide haute performance en phase inverse (HPLC) pour purifier le peptide.

Caractérisation : Confirmation de la structure et de la pureté à l’aide de la spectrométrie de masse et de la spectroscopie par résonance magnétique nucléaire (RMN).

Les méthodes de production industrielle peuvent impliquer une SPPS à grande échelle et des techniques de purification avancées pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

L’inhibiteur peptidique de domaine PDZ1 subit principalement les types de réactions suivants :

Réactions de substitution : Impliquant le remplacement de résidus d’acides aminés spécifiques pour améliorer l’affinité de liaison ou la stabilité.

Réactions de cyclisation : Formation de peptides cycliques pour améliorer la stabilité et la biodisponibilité.

Réactions d’oxydation et de réduction : Modification de résidus spécifiques pour modifier les propriétés du peptide.

Les réactifs couramment utilisés dans ces réactions comprennent des agents de couplage comme la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt), ainsi que des agents oxydants et réducteurs . Les principaux produits formés à partir de ces réactions sont des peptides cycliques avec une stabilité et une affinité de liaison améliorées.

Applications De Recherche Scientifique

L’inhibiteur peptidique de domaine PDZ1 a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme outil pour étudier les interactions protéine-protéine et pour développer de nouveaux médicaments à base de peptides.

Biologie : Étudie le rôle des domaines PDZ dans la signalisation cellulaire et le trafic des protéines.

Médecine : Agent thérapeutique potentiel pour traiter les maladies neurodégénératives, l’accident vasculaire cérébral ischémique et le cancer en perturbant des interactions protéine-protéine spécifiques

Industrie : Utilisé dans le développement de thérapeutiques à base de peptides et comme outil de recherche dans la découverte de médicaments

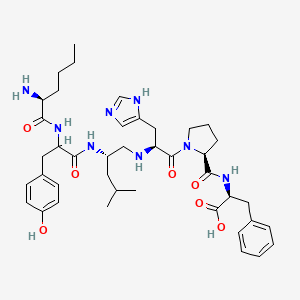

Comparaison Avec Des Composés Similaires

L’inhibiteur peptidique de domaine PDZ1 est unique en raison de sa haute spécificité et de son affinité pour le domaine PDZ1 de PSD-95. Des composés similaires incluent :

Petits composés organiques : Conçus pour moduler les domaines PDZ, mais ont souvent une spécificité et une affinité inférieures par rapport aux inhibiteurs à base de peptides.

Peptidomimétiques : Composés synthétiques qui imitent la structure des peptides et inhibent les interactions protéine-protéine.

L’inhibiteur peptidique de domaine PDZ1 se distingue par sa grande puissance, sa sélectivité et ses applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

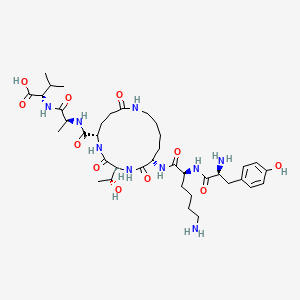

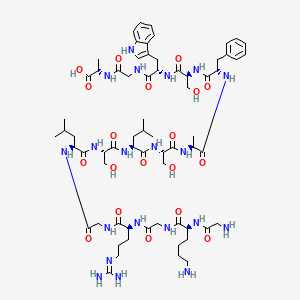

(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRRADBJCXMGOW-RMLJCASOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H61N9O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

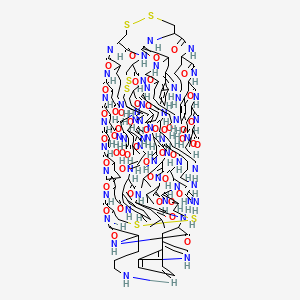

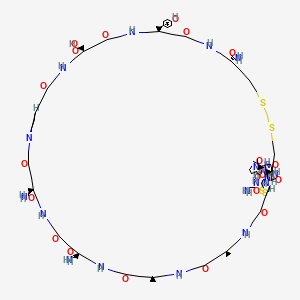

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

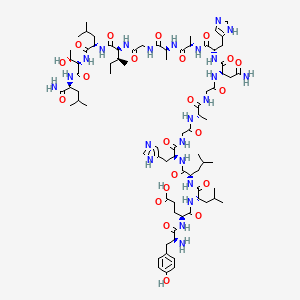

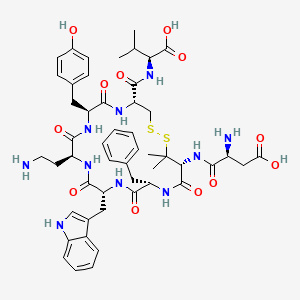

![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)